2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide
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Overview
Description
2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, and a phenyl ring attached to a piperidinyl-oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Formation of the Benzamide Core: The benzamide core is formed by reacting the substituted benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the oxadiazole-piperidine moiety with the benzamide core under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the oxadiazole moiety.
Coupling Reactions: The benzamide core can be involved in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the chloro and fluoro substituents but differs in the core structure.
Phenylboronic Pinacol Esters: Similar in having aromatic rings and functional groups but differ in their boronic ester moiety.
Uniqueness
2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C21H20ClFN4O2 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-[phenyl-(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20ClFN4O2/c22-17-10-9-15(23)13-16(17)19(28)24-18(14-7-3-1-4-8-14)20-25-26-21(29-20)27-11-5-2-6-12-27/h1,3-4,7-10,13,18H,2,5-6,11-12H2,(H,24,28) |
InChI Key |
GSSPJOQPJZJVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)F)Cl |
Origin of Product |
United States |
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